3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid

Description

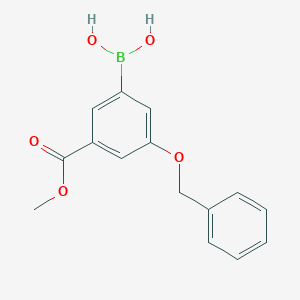

3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative with a benzene ring substituted at the 3- and 5-positions by benzyloxy (–OCH₂C₆H₅) and methoxycarbonyl (–COOCH₃) groups, respectively. Its molecular formula is C₁₅H₁₅BO₅, with a molecular weight of 286.28 g/mol (calculated from structural analogs in and ) . The boronic acid functional group (–B(OH)₂) at the para position relative to the benzyloxy group enables its use in Suzuki-Miyaura cross-coupling reactions, a key methodology in pharmaceutical and materials synthesis .

Structurally, the benzyloxy group provides steric bulk and moderate electron-donating effects, while the methoxycarbonyl group is electron-withdrawing. This combination influences the compound’s reactivity, solubility, and stability in organic reactions .

Properties

IUPAC Name |

(3-methoxycarbonyl-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BO5/c1-20-15(17)12-7-13(16(18)19)9-14(8-12)21-10-11-5-3-2-4-6-11/h2-9,18-19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUCVFRAZQCPNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.

Substitution Reaction: The phenylboronic acid derivative undergoes a substitution reaction with benzyl alcohol to introduce the benzyloxy group.

Esterification: The methoxycarbonyl group is introduced through an esterification reaction using methanol and a suitable catalyst.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the substitution and esterification reactions.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium periodate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Formation of 3-(Benzyloxy)-5-(methoxycarbonyl)phenol.

Reduction: Formation of 3-(Benzyloxy)-5-(hydroxymethyl)phenylboronic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Investigated for its potential as a boron carrier in neutron capture therapy.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form reversible covalent bonds with diols.

Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid involves:

Reversible Covalent Bond Formation: The boronic acid group can form reversible covalent bonds with diols, which is useful in drug delivery and sensor applications.

Molecular Targets: The compound can target specific biomolecules containing diol groups, such as sugars and nucleotides.

Pathways Involved: The interaction with diol-containing biomolecules can influence various biochemical pathways, making it useful in therapeutic applications.

Comparison with Similar Compounds

3-(Methoxycarbonyl)phenylboronic Acid (CAS 99796-19-4) and 4-(Methoxycarbonyl)phenylboronic Acid (CAS 99768-12-4)

These isomers differ in the position of the methoxycarbonyl group on the phenyl ring.

- Reactivity : The meta-substituted isomer (3-position) exhibits lower reactivity in Suzuki couplings compared to the para-substituted (4-position) analog due to steric hindrance and electronic effects .

- Melting Point : The para isomer has a higher melting point (187–191°C) than the meta isomer, reflecting differences in crystallinity .

Substituent Variants

3-Benzyloxy-5-fluorophenylboronic Acid (CAS 850589-56-9)

This compound replaces the methoxycarbonyl group with a fluorine atom.

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic Acid (CAS 1256345-95-5)

The trifluoromethoxy (–OCF₃) group is more electron-withdrawing than methoxycarbonyl, leading to higher reactivity in cross-coupling reactions but reduced stability under basic conditions .

Multi-Substituted Analogs

2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic Acid (CAS 957066-03-4)

This compound features chloro and fluoro substituents alongside methoxycarbonyl.

- Steric and Electronic Effects : The chlorine atom increases steric hindrance, reducing coupling yields compared to the target compound. However, fluorine enhances electrophilicity .

- Applications : Used in synthesizing kinase inhibitors due to its halogenated aromatic system .

Benzyloxy-Substituted Analogs

(3-(Benzyloxy)phenyl)boronic Acid (CAS 156682-54-1)

Lacking the methoxycarbonyl group, this analog has simpler electronic properties.

- Reactivity : Higher coupling efficiency due to reduced steric and electronic complexity .

- Thermal Stability : Decomposes above 200°C, whereas the target compound’s methoxycarbonyl group may stabilize the structure .

| Compound | CAS Number | Substituents | Thermal Stability | Reactivity |

|---|---|---|---|---|

| This compound | N/A | 3-OBz, 5-COOCH₃ | >150°C | Moderate |

| (3-(Benzyloxy)phenyl)boronic acid | 156682-54-1 | 3-OBz | >200°C | High |

Biological Activity

3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid is a phenylboronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound is characterized by its unique structure, which includes a benzyloxy group and a methoxycarbonyl moiety, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a property common among boronic acids. This interaction can modulate enzyme activity and influence cellular processes such as apoptosis and cell cycle regulation. The presence of the benzyloxy and methoxycarbonyl groups enhances its lipophilicity and stability, facilitating better cellular uptake and target interaction.

Antiproliferative Activity

Research indicates that phenylboronic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the antiproliferative potential of several phenylboronic acid derivatives using the sulforhodamine B (SRB) assay across multiple cancer cell lines, revealing a structure-activity relationship that underscores the importance of specific substituents on the phenyl ring for enhancing biological activity .

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 25 | A2780 (Ovarian) |

| 2-Fluoro-6-formylphenylboronic acid | 18 | MV-4-11 (Leukemia) |

| 4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid | 40 | MCF7 (Breast) |

Case Studies

- Anticancer Properties : In vitro studies demonstrated that this compound significantly inhibited the proliferation of ovarian cancer cells (A2780). The mechanism involved G2/M phase arrest and induction of apoptosis, as evidenced by increased caspase-3 activity and changes in cell morphology indicative of mitotic catastrophe .

- Structural Insights : A comparative analysis with other phenylboronic acids revealed that modifications in the substituents on the aromatic ring can drastically affect biological activity. For instance, the introduction of electron-withdrawing groups such as fluorine at specific positions enhanced potency against certain cancer cell lines .

Table 2: Structure-Activity Relationship of Boronic Acid Derivatives

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzyloxy, Methoxycarbonyl | High antiproliferative |

| 2-Fluoro-6-formylphenylboronic acid | Fluoro group | Moderate antiproliferative |

| 4-[4-(methoxycarbonyl)phenyl]benzoic acid | Lacks benzyloxy | Low antiproliferative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.